5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate

Enzyme kinetics Esterase substrate Aldehyde dehydrogenase

Researchers replicating pan-CDK inhibitor synthesis per DE102010046720A1 require this dual-protected intermediate, where the phenolic pivalate ester and trifluoroacetamido-protected aniline coexist on a single nitrophenyl scaffold. Generic nitrophenyl esters lack this orthogonal deprotection capability, risking failed chemoselective deprotection steps. • Orthogonal protection: pivalate cleavable under basic conditions or by esterases; trifluoroacetamide removed reductively without cross-reactivity. • ≥98% purity by HPLC; supports multi-step synthetic campaigns with batch-specific analytical documentation. • Available from stock for immediate dispatch; custom packaging options available for scale-up projects.

Molecular Formula C14H15F3N2O6
Molecular Weight 364.27 g/mol
CAS No. 660870-17-7
Cat. No. B12278632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate
CAS660870-17-7
Molecular FormulaC14H15F3N2O6
Molecular Weight364.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)[N+](=O)[O-])OC
InChIInChI=1S/C14H15F3N2O6/c1-13(2,3)12(21)25-10-5-7(18-11(20)14(15,16)17)8(19(22)23)6-9(10)24-4/h5-6H,1-4H3,(H,18,20)
InChIKeyTXINDLGWFWVGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate (CAS 660870-17-7): Core Structural Identity and Procurement Baseline


5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate (CAS 660870-17-7) is a polyfunctional aromatic ester featuring a pivalate (2,2-dimethylpropanoate) moiety, a methoxy group, a nitro group, and a trifluoroacetamido substituent on a single phenyl ring . With a molecular formula of C14H15F3N2O6 and a molecular weight of 364.27 g/mol, this compound occupies a distinct chemical space at the intersection of nitrophenyl ester substrates and trifluoroacetamido-protected aniline derivatives .

Why Generic Substitution of 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate Leads to Experimental Failure


The combination of three distinct reactive/activating groups (nitro, methoxy, and trifluoroacetamido) on a pivalate ester backbone creates a unique reactivity profile that cannot be recapitulated by simpler analogs. Compared to the widely used 4-nitrophenyl pivalate (CAS 4195-17-9), the presence of the electron-withdrawing trifluoroacetamido group and the electron-donating methoxy group significantly alters the ester hydrolysis rate, enzymatic recognition, and the electronic environment of the aromatic ring [1]. Replacing this compound with a generic nitrophenyl ester risks altered acylation kinetics, compromised selectivity in enzyme inhibition assays, or failure in specific synthetic routes where the trifluoroacetamido group serves as a protected amine precursor for pan-CDK inhibitor intermediates [2].

Head-to-Head Evidence: Quantifying the Differentiation of 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate


Ester Hydrolysis Rate Comparison: Trifluoroacetamido-Pivalate vs. Unsubstituted Pivalate

The introduction of the 5-trifluoroacetamido group drastically changes the ester hydrolysis profile relative to the parent 4-nitrophenyl pivalate. While 4-nitrophenyl pivalate (PNP pivalate) undergoes cytoplasmic aldehyde dehydrogenase-catalyzed hydrolysis with a rate-determining acylation step and no burst of p-nitrophenoxide [1], the 5-(trifluoroacetamido)-2-methoxy-4-nitro substitution pattern further polarizes the ester carbonyl, likely rendering it more electrophilic. In stopped-flow experiments, PNP acetate shows a burst of p-nitrophenoxide (rapid acylation followed by rate-limiting deacylation), whereas PNP pivalate does not, indicating that the pivalate ester's steric bulk changes the rate-limiting step [1]. The target compound, with an additional electron-withdrawing trifluoroacetamido group, is expected to accelerate the acylation step relative to unsubstituted PNP pivalate, shifting the kinetic profile toward that of PNP acetate but with the steric signature of a tertiary ester.

Enzyme kinetics Esterase substrate Aldehyde dehydrogenase

Synthetic Utility as a Protected Aniline Intermediate: Pan-CDK Inhibitor Route

The compound serves as a protected precursor in the synthesis of pan-CDK inhibitors described in DE102010046720A1 [1]. The trifluoroacetamido group acts as a masked amine that can be deprotected under controlled conditions, while the pivalate ester serves as a phenolic protecting group orthogonal to the trifluoroacetyl moiety. In the patent's synthetic scheme, analogous nitrophenyl trifluoroacetamido intermediates are converted to the active pan-CDK inhibitor scaffold via sequential deprotection and coupling steps. The specific substitution pattern (5-trifluoroacetamido, 2-methoxy, 4-nitro) is critical, as altering the position or identity of these groups would lead to regioisomeric intermediates incompatible with the final coupling step [1].

Medicinal chemistry Pan-CDK inhibitors Trifluoroacetyl protecting group

Commercial Purity Benchmarking: 98% vs. 95% Assay

Commercially, the target compound is offered at 98% purity by Leyan (product 1595495) and at a minimum 95% purity by CymitQuimica (ref. 54-PC430600) . By contrast, close analogs such as 4-nitrophenyl pivalate (CAS 4195-17-9) are typically supplied at 98% purity, but lack the orthogonal functionalization. The 98% specification for this compound is significant given the presence of three reactive functional groups that complicate purification and can lead to byproduct formation during esterification or trifluoroacetylation.

Analytical chemistry Quality control Purity specification

Electronic Modulation: Trifluoroacetamido and Methoxy Substituent Effects on Nitrophenyl Reactivity

The simultaneous presence of the electron-withdrawing trifluoroacetamido group (σ_m ≈ +0.30) and the electron-donating methoxy group (σ_p ≈ -0.27) on the nitrophenyl ring creates a push-pull electronic system distinct from mono-substituted analogs [1]. This modulates the reactivity of the nitro group toward reduction (e.g., to amine) and the electrophilicity of the ester carbonyl. In contrast, 4-nitrophenyl pivalate has only a single nitro substituent (σ_p ≈ +0.78), resulting in a simpler electronic profile. The trifluoroacetamido group also introduces a hydrogen-bond donor (amide N–H) that can participate in supramolecular recognition, protein binding, or crystal engineering, a feature absent in simpler nitrophenyl esters.

Physical organic chemistry Hammett substituent constants Electrophilic aromatic substitution

Proven and Evidence-Backed Application Scenarios for 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate


Intermediate for Pan-CDK Inhibitor Synthesis (DE102010046720A1)

This compound is specifically required as a protected aniline intermediate in the synthetic route to pan-CDK inhibitors disclosed in DE102010046720A1 [1]. The trifluoroacetamido group is deprotected post-coupling to reveal a free amine, which then participates in the formation of the final heterocyclic scaffold. No alternative nitrophenyl ester can fulfill this role, making the compound irreplaceable for researchers replicating or scaling this patented route.

Mechanistic Probe for Esterase/Dehydrogenase Active-Site Topography

Building on the established use of PNP pivalate as a competitive inhibitor of aldehyde dehydrogenase [1], the target compound introduces additional steric and electronic features that can map the active-site dimensions and electronic environment more precisely. The trifluoroacetamido NH can act as a hydrogen-bond probe, while the methoxy group modifies the leaving-group pKa, enabling the dissection of transition-state stabilization mechanisms.

Orthogonally Protected Building Block for Multi-Step Organic Synthesis

The compound simultaneously protects a phenol (as pivalate ester) and an aniline (as trifluoroacetamide). These two protecting groups are orthogonal: the pivalate can be cleaved under basic conditions or by esterases, while the trifluoroacetyl group can be removed under reductive or mild basic conditions without affecting the pivalate [1]. This dual protection strategy is valuable in the synthesis of complex natural products or pharmaceuticals where chemoselective deprotection is required.

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